Iodine Regioisomerism (3-Iodo vs 2-Iodo) Drives Steric and Electronic Divergence in Cross-Coupling
The target 3-iodo isomer places the reactive C–I bond at the meta position relative to the aniline nitrogen, providing an unobstructed trajectory for oxidative addition with palladium catalysts. In contrast, the 2-iodo regioisomer (CAS 1152582-86-9) positions the iodine ortho to the secondary amine, introducing steric hindrance that can retard catalyst approach and alter conformational preferences of coupled products [1]. While direct head-to-head kinetic data for this specific pair are not publicly available, the general principle is well established: ortho-substituted aryl iodides exhibit slower oxidative addition rates than meta- or para-substituted congeners due to steric compression in the transition state [1]. Both isomers share identical molecular formula (C₁₁H₁₂IN₃) and molecular weight (313.14 g·mol⁻¹) [2], making regioisomeric purity the sole differentiating factor in procurement. The 3-iodo substitution also avoids the potential for intramolecular N–H···I hydrogen bonding present in the 2-iodo isomer, which can mask hydrogen-bond donor capacity in biological targets.
| Evidence Dimension | Steric accessibility of C–I bond for oxidative addition |
|---|---|
| Target Compound Data | meta-iodo (3-position); unobstructed trajectory; no intramolecular N–H···I interaction |
| Comparator Or Baseline | 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1152582-86-9); ortho-iodo; steric hindrance; potential N–H···I interaction |
| Quantified Difference | No direct kinetic data available; difference inferred from well-precedented steric effects in aryl iodide oxidative addition (class-level inference) |
| Conditions | General Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira); specific head-to-head data absent |
Why This Matters
Procurement of the correct regioisomer is critical because steric effects at the oxidative addition step directly influence coupling yields and product profiles, especially in library synthesis where consistent reactivity is paramount.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res. 2000, 33, 314–321. (Class-level reference for oxidative addition steric effects). View Source
- [2] Chemsrc. 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline, CAS 1152582-86-9. https://m.chemsrc.com/mip/cas/1152582-86-9_2518086.html (accessed 2025). View Source
